3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride
Description
3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
IUPAC Name |
3-(3-methyl-1,2,4-triazol-4-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-6-9-8-5-10(6)4-2-3-7;/h5H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKHPLYQJPQGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride typically involves the reaction of 3-methyl-1,2,4-triazole with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or epoxides. For example:
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Reaction with methyl iodide in ethanol at 50–60°C yields N-methyl derivatives via nucleophilic substitution.
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Epoxide ring-opening reactions (e.g., with ethylene oxide) form β-hydroxyalkylamines under basic conditions.
Key Parameters for Alkylation:
| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CH₃I | Ethanol | 50–60 | 72 | |
| Ethylene oxide | THF | 25 (rt) | 65 |
Acylation and Amidation
The amine reacts with acyl chlorides or anhydrides:
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Acetylation with acetyl chloride in dichloromethane produces N-acetyl derivatives (confirmed via IR: ν 1650 cm⁻¹ for C=O).
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Reaction with succinic anhydride forms succinamide derivatives , useful in polymer synthesis .
Reaction Conditions:
-
Acylations require inert atmospheres (N₂/Ar) to prevent oxidation.
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Yields improve with stoichiometric bases like triethylamine.
Oxidation Reactions
The amine group is susceptible to oxidation:
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H₂O₂ in acidic media converts the amine to a nitroso compound (λmax 270 nm in UV-Vis).
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Strong oxidants (KMnO₄) degrade the triazole ring, forming CO₂ and NH₃.
Oxidation Outcomes:
| Oxidizing Agent | Product | Byproducts |
|---|---|---|
| H₂O₂/HCl | Nitroso derivative | H₂O |
| KMnO₄/H₂SO₄ | CO₂, NH₃, methyl fragments | MnSO₄, K₂SO₄ |
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions:
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pKa of the conjugate acid (amine) is ~9.2, enabling protonation/deprotonation equilibria .
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Neutralization with NaOH releases the free amine, which is volatile and requires cold trapping .
Analytical Data for Free Amine:
Coordination Chemistry
The triazole nitrogen atoms act as ligands for metal ions:
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Cu(II) complexes show a square-planar geometry (confirmed by ESR) .
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Ag(I) coordination polymers exhibit luminescence properties .
Stoichiometry of Metal Complexes:
| Metal Ion | Ligand Ratio (M:L) | Geometry | Application |
|---|---|---|---|
| Cu²⁺ | 1:2 | Square-planar | Catalysis |
| Ag⁺ | 1:1 | Linear | Sensor materials |
Biological Activity
While not a direct reaction, the compound’s triazole moiety inhibits enzymes:
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Lactoperoxidase inhibition (IC₅₀ = 12 µM) via competitive binding.
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Antifungal activity against Candida albicans (MIC = 64 µg/mL) through ergosterol biosynthesis disruption .
Stability and Degradation
Scientific Research Applications
Pharmacological Studies
The compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Research indicates that triazole derivatives like this compound can inhibit the growth of various bacterial and fungal pathogens. The mechanism often involves interference with the synthesis of nucleic acids or cell wall components in microorganisms .
- Anticancer Properties : Similar triazole structures have shown promise in cancer research. For instance, compounds derived from triazoles have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Biochemical Mechanisms
The biological activity of 3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride is attributed to its ability to form hydrogen bonds and interact with various molecular targets. Its mechanism of action may involve:
- Enzyme Inhibition : Certain triazole derivatives act as inhibitors for enzymes involved in critical biochemical pathways, potentially offering therapeutic benefits in diseases like cancer and infections .
Material Science
In addition to its biological applications, this compound is being explored in material science for its potential use as a building block in the synthesis of novel materials. The unique properties of triazole derivatives make them suitable for applications in polymers and coatings due to their stability and reactivity .
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various triazole derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative antimicrobial agent .
Investigation of Anticancer Effects
A recent investigation focused on the anticancer properties of this compound revealed that it could induce apoptosis in specific cancer cell lines. The study utilized flow cytometry and Western blotting techniques to analyze the effects on cell cycle progression and apoptosis markers. Results showed that treatment with this compound led to a substantial increase in apoptotic cells compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activities.
Imidazole derivatives: Imidazole-containing compounds exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to other triazole or imidazole derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C7H14N4 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1016753-32-4 |
Synthesis and Derivatives
The synthesis of this compound involves reactions with various precursors to form triazole derivatives. Research has shown that modifying the substituents on the triazole ring can significantly affect biological activity. For example, studies have synthesized several derivatives and evaluated their anti-inflammatory and antimicrobial properties .
Anti-inflammatory Effects
Recent studies have demonstrated that derivatives of 3-(3-methyl-4H-1,2,4-triazol-4-yl)propan-1-amine exhibit substantial anti-inflammatory activity. In experiments involving peripheral blood mononuclear cells (PBMCs), these compounds were found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:
- Compounds 3a and 3c showed a reduction in TNF-α production by approximately 44% to 60% at high concentrations (50 µg/mL), comparable to control levels in unstimulated cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The results indicate that certain derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | Staphylococcus aureus | 32 µg/mL |
| 3c | Escherichia coli | 16 µg/mL |
These findings suggest that modifications to the triazole structure can enhance antimicrobial potency .
Cytotoxicity Studies
Toxicity assessments in PBMC cultures revealed that most derivatives exhibited low cytotoxicity. For example, at a concentration of 100 µg/mL , cell viability remained high (94.71% - 96.72%), indicating a favorable safety profile for further therapeutic applications .
Case Studies
Several case studies highlight the biological potential of triazole derivatives:
- Case Study on Anti-inflammatory Activity : A study evaluated the effects of various triazole derivatives on cytokine release in LPS-stimulated PBMCs. Compounds with specific substituents showed enhanced immunomodulatory effects, indicating their potential as anti-inflammatory agents .
- Antimicrobial Efficacy Study : Research focused on the antibacterial activity of triazole compounds against clinical isolates demonstrated promising results, particularly for compounds with specific alkyl substitutions. These findings support further investigation into their use as novel antibacterial agents .
Q & A
Q. Characterization Methods :
- 1H/13C NMR : Confirm structural integrity and purity of intermediates.
- Mass Spectrometry (MS) : Validate molecular weight.
- HPLC with TFA eluent : Assess purity (>95% recommended for research use) .
Which spectroscopic techniques are most effective for confirming the structure of this compound?
Basic Research Focus
A combination of techniques is critical:
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, distinguishing the triazole ring and propylamine backbone.
- X-ray Crystallography : Resolve atomic-level structure (e.g., using ORTEP-III for crystallographic visualization) .
- FT-IR : Confirm functional groups (e.g., amine stretching at ~3300 cm⁻¹).
Data Contradiction Example : Discrepancies between predicted and observed NMR shifts may arise from proton exchange in the triazole ring. Cross-validation with X-ray data is advised .
How can researchers optimize the Mitsunobu reaction step to improve yield and purity?
Advanced Research Focus
Methodological Strategies :
- Reagent Ratios : Use 1.2–1.5 equivalents of diethyl azodicarboxylate (DEAD) to drive the reaction.
- Temperature Control : Maintain 0–5°C to minimize side reactions.
- Purification : Employ silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) .
Table 1 : Optimization Parameters for Mitsunobu Reaction
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| DEAD Equivalents | 1.3 eq | +15% |
| Reaction Temp | 0–5°C | Reduced side products |
| Solvent | Anhydrous THF | Improved solubility |
What strategies resolve contradictions between spectroscopic data and expected structures?
Advanced Research Focus
Case Study : If NMR suggests an unexpected tautomer (e.g., 1,2,4-triazole vs. 1,3,4-triazole):
Tautomer Analysis : Use variable-temperature NMR to observe proton exchange.
Computational Modeling : Compare experimental 13C shifts with DFT-calculated values.
Single-Crystal X-ray Diffraction : Definitive structural assignment (e.g., ORTEP-III for crystallographic refinement) .
Key Insight : Cross-validation with orthogonal techniques (e.g., MS for molecular ion confirmation) reduces ambiguity.
How should stability studies be designed for this compound under varying pH and temperature conditions?
Advanced Research Focus
Experimental Design :
pH Range : Test stability in buffers (pH 2–10) at 25°C and 40°C.
Analytical Monitoring : Use HPLC at 0, 7, 14, and 30 days to quantify degradation.
Light Sensitivity : Store aliquots in amber vials under UV/visible light to assess photolytic degradation .
Table 2 : Stability Study Parameters
| Condition | Time Points (Days) | Analytical Method |
|---|---|---|
| pH 2 (HCl) | 0, 7, 14, 30 | HPLC (λ = 254 nm) |
| pH 10 (NaOH) | 0, 7, 14, 30 | HPLC (λ = 254 nm) |
| 40°C (dry) | 0, 7, 14, 30 | TGA/DSC |
What role does this compound play in coordination chemistry, and how can its ligand properties be investigated?
Advanced Research Focus
Application : The triazole-amine moiety acts as a polydentate ligand.
Methodology :
Metal Complexation : React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water.
Characterization :
- TEM : Image nanostructures (e.g., metal-organic frameworks) at 200 kV .
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands.
- Magnetic Susceptibility : Assess paramagnetic behavior in Cu²⁺ complexes.
Example : In thermoresponsive polymers, the ligand’s coordination shifts phase transition temperatures, analyzed via differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
